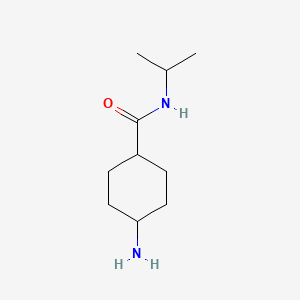

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Novel Synthetic Opioids

A detailed review highlights the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including compounds with similar chemical structures. This research emphasizes the importance of understanding the stereochemistry and its impact on potency, suggesting a need for detailed assessments and monitoring of emerging compounds (Sharma et al., 2018).

Catalytic Oxidation of Cyclohexene

Recent advances in the catalytic oxidation of cyclohexene, which may be relevant to understanding the chemical behaviors and applications of cyclohexanecarboxamide derivatives, are discussed. The review summarizes the selective oxidation processes that lead to various industrially significant intermediates, highlighting the importance of controllable and selective catalytic methods (Cao et al., 2018).

Stability and Degradation of Nitisinone

A study on the stability and degradation of nitisinone (a compound with a somewhat related structure to the query) under various conditions provides insights into the stability of such compounds, identifying major degradation products and their stability. This information could be relevant for understanding the stability and potential transformation products of cyclohexanecarboxamide derivatives (Barchańska et al., 2019).

Muconic Acid as a Platform Chemical

A comprehensive review on muconic acid, a dicarboxylic acid with conjugated double bonds, discusses its potential as a starting material for synthesizing value-added products and as a versatile monomer for producing specialty polymers. The review covers production, synthesis routes, and valorization of muconic acid isomers, providing a framework that might be applicable to cyclohexanecarboxamide and its derivatives for industrial applications (Khalil et al., 2020).

Oxidation of Cyclohexane to Produce KA Oil

An updated review on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, an essential reaction for manufacturing cyclohexanol and cyclohexanone, explores various catalysts and reaction conditions. This research could offer insights into reaction mechanisms and conditions potentially relevant to cyclohexanecarboxamide and its applications in industrial manufacturing processes (Abutaleb & Ali, 2021).

Safety and Hazards

Eigenschaften

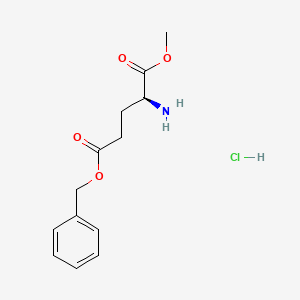

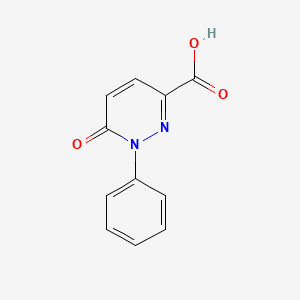

IUPAC Name |

4-amino-N-propan-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOURUQSYGHLHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanecarboxamide, 4-amino-N-(1-methylethyl)-, trans- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)

![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![[4-(Pyrimidin-2-yloxy)cyclohexyl]amine](/img/structure/B3136196.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)